[2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester
Overview
Description
“[2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester” is a chemical compound with the CAS number 912762-49-3 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a hydroxyimino group (-N=OH), a methoxyphenyl group (a phenyl ring with a methoxy group attached), and a carbamic acid tert-butyl ester group . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.Scientific Research Applications
Biodegradation of Gasoline Ethers
- A comprehensive review addresses the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) in soil and groundwater. Identified microorganisms can degrade ETBE aerobically using it as a carbon and energy source, or through cometabolism with alkanes. The process involves hydroxylation of ETBE leading to various intermediates, and is influenced by the presence of co-contaminants. Genes like ethB and alkB are identified to facilitate ETBE transformation. However, ETBE metabolism can be limited due to its ether structure and slow degradation kinetics, and anaerobic biodegradation pathways remain largely uncharacterized (Thornton et al., 2020).
Chemical Synthesis and Industrial Applications
Alkoxycarbonylation of Phytogenic Substrates
- The synthesis of esters by alkoxycarbonylation of unsaturated phytogenic substrates offers a way to utilize alternative feedstocks for chemical production, addressing resource saving, waste minimization, and environmental safety. High yields and selectivities to linear structured products are achieved mostly using homogeneous palladium-diphosphine catalysts, suggesting potential for new industrial processes in the production of advanced chemical products, including polymers (Sevostyanova & Batashev, 2023).
Enzyme-Substrate Interactions
Decarbamoylation of Acetylcholinesterases
- Carbamates are esters of substituted carbamic acids known for their inhibitory effect on acetylcholinesterase (AChE), making them useful as insecticides and therapeutic agents. Decarbamoylation rate constants are influenced by the size of alkyl substituents on the carbamoyl group and are independent of the ester leaving group. The process involves a shift in the rate-limiting step from general acid-base catalysis to conformational changes in the enzyme active site, highlighting the importance of structural aspects in enzyme-substrate interactions (Rosenberry & Cheung, 2019).
Environmental Chemistry and Toxicology
Phthalic Acid Esters: Sources and Biological Activities
- Phthalic acid esters (PAEs) are not just synthetic plasticizers but might also be naturally biosynthesized. They have been detected in various natural sources like plants, algae, bacteria, and fungi. PAEs from natural sources include those like di-n-butyl phthalate and diethyl phthalate, among others. Studies indicate that PAEs possess allelopathic, antimicrobial, and insecticidal activities, which can affect the competitiveness of plants, algae, and microorganisms in their environment. However, synthesized PAEs entering ecosystems might disrupt the metabolic processes of certain communities, necessitating further research to understand these mechanisms and their ecological consequences (Huang et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[(2E)-2-hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-12(16-18)10-5-7-11(19-4)8-6-10/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIMEDYNRDOONE-VBKFSLOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=NO)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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